2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine
Description
2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine is a heterocyclic amine characterized by a benzotriazole core fused to a tetrahydro ring system, linked to an ethanamine moiety.
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLVSWMZXJRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine typically involves the reaction of benzotriazole with an appropriate ethanamine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroprotective Agents
Research indicates that compounds similar to 2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanamine may exhibit neuroprotective properties. For instance, derivatives of benzothiazole have shown potential as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer’s disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, thereby improving cognitive function in affected individuals .
1.2 Anticancer Activity
Several studies have explored the anticancer properties of benzothiazole derivatives. For example, compounds with similar structures have demonstrated significant activity against various cancer cell lines. These compounds often act by inducing apoptosis or inhibiting cell proliferation through multiple mechanisms .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(benzo[d]thiazole-2-yl)phenol | Acetylcholinesterase Inhibitor | 2.7 | |
| Benzothiazole Derivative A | Anticancer | 5.0 | |
| Benzothiazole Derivative B | Antimicrobial | 3.5 |
Biological Research Applications
2.1 Drug Design and Development
The structural characteristics of this compound make it a candidate for drug design efforts aimed at developing new therapeutic agents. Its ability to interact with biological targets can be modeled using computational techniques such as molecular docking and dynamics simulations .
2.2 In Vivo Studies
In vivo studies have shown that benzothiazole derivatives can exhibit anti-inflammatory and analgesic effects. These findings suggest that such compounds could be beneficial in developing treatments for inflammatory diseases .
Material Science Applications
3.1 Polymer Chemistry
The incorporation of tetrahydrobenzotriazol derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials suitable for various industrial applications .
3.2 Photovoltaic Devices
Recent advancements indicate that benzothiazole derivatives can be utilized in the fabrication of organic photovoltaic devices due to their favorable electronic properties. The integration of these compounds can improve the efficiency and stability of solar cells .
Case Studies
Case Study 1: Neuroprotective Effects in Alzheimer’s Disease Models
A study investigated the neuroprotective effects of a compound structurally similar to this compound in an Alzheimer’s disease model. The results showed significant improvements in cognitive function and reduced amyloid plaque formation in treated subjects compared to controls .
Case Study 2: Anticancer Screening of Benzothiazole Derivatives
Another research project focused on screening various benzothiazole derivatives for anticancer activity against pancreatic cancer cells. The study identified several compounds with promising activity profiles that warrant further investigation for clinical applications .
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The benzotriazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanamine Derivatives
Key Observations :
- The benzotriazole core in the target compound differs from the 2,5-dimethoxyphenyl group in NBOMes, which is critical for 5-HT2A receptor agonism .
- Unlike piperazine-ethanamine hybrids (e.g., LP), the tetrahydrobenzotriazole system lacks a secondary amine for imine formation, limiting its use in Schiff base chemistry .
Pharmacological and Functional Differences
Table 2: Pharmacological Profiles of Ethanamine Derivatives
Key Observations :
- Thienopyridine-ethanamine hybrids (e.g., MM0150.11) show therapeutic utility in antiplatelet therapy, contrasting with the unknown bioactivity of the benzotriazole analog .
Biological Activity
2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H12N4
- Molecular Weight : 176.22 g/mol
- IUPAC Name : this compound
The compound features a tetrahydrobenzotriazole moiety linked to an ethanamine chain, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been suggested that compounds with similar structures may exhibit:
- Antioxidant properties : By scavenging free radicals and reducing oxidative stress.
- Neuroprotective effects : Potentially through modulation of neurotransmitter systems.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Research has shown that it can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : Evidence points to its ability to reduce inflammation markers in vitro.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Neuroprotective Effects
In a neuroprotection study using a rodent model of ischemic stroke, administration of the compound resulted in reduced neuronal death and improved functional recovery compared to controls. This suggests that the compound may modulate neuroinflammatory pathways.
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What synthetic routes are commonly employed to prepare 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine, and how are intermediates purified?
- The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, tetrahydrobenzotriazole derivatives can react with bromoethylamine under reflux in anhydrous tetrahydrofuran (THF) with a base like potassium carbonate. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Thin-layer chromatography (TLC) is used to monitor reaction progress .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- 1H/13C NMR identifies proton environments (e.g., amine protons at δ 1.8–2.2 ppm, aromatic protons in the tetrahydrobenzotriazole ring at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 219.12). IR spectroscopy detects functional groups (N-H stretch ~3300 cm⁻¹, C-N stretch ~1250 cm⁻¹). X-ray crystallography (using SHELX software ) resolves bond angles and confirms stereochemistry, critical for structure-activity relationship (SAR) studies.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, goggles, lab coat) due to potential amine reactivity. Work in a fume hood to avoid inhalation. Store at 2–8°C under inert gas (argon) to prevent oxidation. Refer to safety data sheets (SDS) for spill management (neutralize with dilute acetic acid) and first-aid measures (eye irrigation with saline) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation ) optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO). Solvent effects (e.g., polarizable continuum models) predict solvation energy. Charge distribution analysis identifies nucleophilic/electrophilic sites, aiding in predicting reaction pathways (e.g., amine participation in Schiff base formation) .
Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?
- Discrepancies in reaction yields or regioselectivity may arise from solvent effects or transition-state barriers not modeled in DFT. Validate computational predictions with kinetic studies (e.g., Arrhenius plots) and isotopic labeling (e.g., 15N NMR to track amine participation). Multi-reference methods (CASSCF) address electron correlation limitations in DFT for open-shell intermediates .
Q. How is this compound utilized in designing enzyme inhibitors, such as PARP-1?
- The tetrahydrobenzotriazole moiety mimics nicotinamide in PARP-1’s catalytic domain. Structure-based drug design (SBDD) uses molecular docking (AutoDock Vina) to optimize binding affinity. IC50 assays (NAD+ depletion assays) quantify inhibition potency. Modifications to the ethanamine side chain (e.g., introducing fluorinated groups) enhance metabolic stability .
Q. What crystallographic techniques refine the compound’s molecular interactions in solid-state studies?
- Single-crystal X-ray diffraction (SHELXL ) with Cu-Kα radiation (λ = 1.5418 Å) resolves intermolecular interactions (e.g., hydrogen bonds between NH2 and triazole N). Thermal ellipsoid analysis assesses conformational flexibility. Pair distribution function (PDF) analysis links crystal packing to solubility profiles.
Q. How can solubility and stability be optimized for in vitro assays without altering bioactivity?
- Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Co-solvent systems (DMSO/PBS mixtures) maintain stability during dilution. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC. Prodrug approaches (e.g., acetylating the amine) enhance permeability while retaining activity post-metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
